Strophanthidin
Vue d'ensemble
Description
La strophanthidine est un glycoside cardiaque dérivé de plantes telles que le Strophanthus kombé et l’Antiaris toxicaria. Elle a été traditionnellement utilisée dans le traitement de l’insuffisance cardiaque en raison de ses effets puissants sur le tissu musculaire cardiaque . La strophanthidine est connue pour sa capacité à inhiber l’enzyme ATPase sodium-potassium, qui joue un rôle crucial dans la contraction du muscle cardiaque .
Mécanisme D'action
La strophanthidine exerce ses effets en inhibant l’enzyme ATPase sodium-potassium dans les cellules musculaires cardiaques. Cette inhibition conduit à une augmentation des niveaux intracellulaires de sodium, ce qui à son tour provoque une augmentation des niveaux intracellulaires de calcium par l’intermédiaire de l’échangeur sodium-calcium. Les niveaux élevés de calcium améliorent la contraction du muscle cardiaque, améliorant ainsi le débit cardiaque. De plus, il a été démontré que la strophanthidine induit l’apoptose dans les cellules cancéreuses en favorisant l’expression du récepteur 2 du ligand d’induction de l’apoptose lié au facteur de nécrose tumorale (TRAIL-R2) et en activant les caspases .
Analyse Biochimique
Biochemical Properties
Strophanthidin plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of several key proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin from MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in A549 human lung adenocarcinoma cells by promoting TRAIL-DR5 signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, this compound promotes the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 cells to activate caspase 3/6/8, in particular caspase 3 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La strophanthidine peut être synthétisée par diverses réactions chimiques impliquant ses composés précurseurs. Une méthode courante implique l’extraction de la strophanthidine à partir des graines de Strophanthus kombé. Les graines sont d’abord séchées, puis soumises à une extraction par solvant pour isoler les glycosides. Les glycosides extraits sont ensuite hydrolysés pour obtenir la strophanthidine .
Méthodes de production industrielle : Dans les milieux industriels, la strophanthidine est produite par extraction à grande échelle à partir de sources végétales. Le processus implique plusieurs étapes, notamment le séchage, l’extraction par solvant et la purification par chromatographie. Le produit final est obtenu sous forme cristalline et est soumis à un contrôle qualité rigoureux pour garantir sa pureté et sa puissance .
Analyse Des Réactions Chimiques
Types de réactions : La strophanthidine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : La strophanthidine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : La réduction de la strophanthidine peut être réalisée en utilisant de l’hydrogène gazeux en présence d’un catalyseur au palladium.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la strophanthidine, tels que l’acide strophanthidinique et ses esters .
4. Applications de la recherche scientifique
La strophanthidine a un large éventail d’applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l’étude des glycosides cardiaques et de leurs propriétés chimiques.
Biologie : La strophanthidine est utilisée dans les études cellulaires pour comprendre ses effets sur le transport des ions et le métabolisme cellulaire.
Applications De Recherche Scientifique
Strophanthidin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of cardiac glycosides and their chemical properties.
Biology: this compound is used in cellular studies to understand its effects on ion transport and cellular metabolism.
Comparaison Avec Des Composés Similaires
La strophanthidine est similaire à d’autres glycosides cardiaques tels que la digitaline, l’ouabaïne et la digitoxine. Elle est unique par sa structure moléculaire spécifique et ses effets puissants sur le tissu musculaire cardiaque.
Composés similaires :
Digitaline : Dérivée de la digitale pourpre, la digitaline est utilisée pour traiter les maladies cardiaques mais a une structure moléculaire différente de celle de la strophanthidine.
Ouabaïne : Semblable à la strophanthidine, l’ouabaïne inhibe l’enzyme ATPase sodium-potassium mais est dérivée de sources végétales différentes.
Digitoxine : Un autre glycoside cardiaque avec un mécanisme d’action similaire mais différant par ses propriétés pharmacocinétiques.
La structure unique et les effets puissants de la strophanthidine en font un composé précieux dans la recherche médicale et scientifique.
Activité Biologique
Strophanthidin, a cardiac glycoside derived from the seeds of the Strophanthus genus, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and cardiovascular health. This article explores the biological activity of this compound, focusing on its anticancer properties, effects on cellular signaling pathways, and implications for heart failure management.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2).
This compound's cytotoxicity is characterized by a dose-dependent response. For instance, in A549 cells, the half-maximal inhibitory concentration (IC50) was found to be 0.51 µM, significantly lower than that of cisplatin (10.4 µM) . The mechanism underlying this cytotoxicity involves:
- Induction of Apoptosis : this compound promotes apoptosis through the upregulation of death receptor DR5 and activation of caspases 3, 6, and 8 .
- Cell Cycle Arrest : It induces G2/M phase arrest by inhibiting key cyclin-dependent kinases and checkpoint proteins .
- Inhibition of Signaling Pathways : this compound disrupts several critical signaling pathways associated with cancer progression, including:
Table: Summary of this compound's Anticancer Effects
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 0.51 | Apoptosis via DR5, G2/M arrest |
MCF-7 (Breast) | Not specified | Induction of apoptosis |
HepG2 (Liver) | Not specified | Inhibition of MAPK and PI3K pathways |
Case Studies
- A549 Cell Study : A study demonstrated that this compound treatment led to significant apoptosis in A549 cells, with a marked increase in reactive oxygen species (ROS) production contributing to DNA damage .
- MCF-7 Cell Study : In MCF-7 cells, this compound treatment resulted in cell cycle arrest at the G2/M phase and decreased expression of cyclins and checkpoint proteins .
Cardiovascular Effects
This compound is also recognized for its cardiotonic effects, similar to other cardiac glycosides like digoxin. It enhances myocardial contractility by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular sodium levels and subsequent calcium influx through Na+/Ca2+ exchange mechanisms.
Mechanism in Cardiac Myocytes
Research indicates that this compound causes an initial lengthening followed by a shortening of action potentials in guinea pig ventricular myocytes. This effect is attributed to:
- Inhibition of Na+/K+ Pump : Reduces outward potassium current.
- Activation of Na+/Ca2+ Exchange : Facilitates calcium influx, enhancing contractile strength .
Table: Effects of this compound on Cardiac Myocytes
Parameter | Effect |
---|---|
Action Potential Lengthening | Initial response due to Na+/K+ inhibition |
Action Potential Shortening | Subsequent response via Na+/Ca2+ exchange |
Contractility | Increased due to enhanced calcium influx |
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLBQGVINUMMR-HZXDTFASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903966 | |
Record name | Strophanthidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66-28-4 | |
Record name | Strophanthidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strophanthidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | strophanthidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Strophanthidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STROPHANTHIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5O632DN33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Strophanthidin?
A1: this compound's primary molecular target is the Na+‐K+ pump, a transmembrane protein responsible for maintaining cellular electrochemical gradients of sodium and potassium ions. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the Na+‐K+ pump?
A2: this compound binds to the extracellular side of the Na+‐K+ pump, specifically at the cardiotonic steroid site, inhibiting its ATPase activity. This binding prevents the pump from transporting sodium ions out of the cell and potassium ions into the cell. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound binding to the Na+‐K+ pump?
A3: this compound binding to the Na+‐K+ pump leads to several downstream effects, primarily:* Increased intracellular sodium: This occurs because the pump can no longer effectively remove sodium from the cell. [, , , , , , , , , , , , , ] * Altered calcium handling: The increased intracellular sodium affects the sodium-calcium exchanger, leading to a rise in intracellular calcium. [, , , , , , , , , , ]* Changes in membrane potential: The altered ion gradients affect the cell's resting membrane potential. [, , , , , , , , , , , , , , ]* Effects on contractility: The increase in intracellular calcium leads to enhanced contractility in cardiac muscle, a key characteristic of cardiotonic steroids. [, , , , , , , , , , , , , , , , , , ]
Q4: Are there differences in this compound's effects on different cardiac tissues?
A4: Yes, research suggests differences in this compound sensitivity and responses between Purkinje fibers and myocardial fibers. Purkinje fibers appear more sensitive to this compound's inotropic effects, potentially due to differences in sodium influx modulation and subsequent changes in action potential duration and calcium influx. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H32O6, and its molecular weight is 404.5 g/mol. [, ]
Q6: Is there information available about the spectroscopic data of this compound and its derivatives?
A6: While the provided abstracts don't contain specific spectroscopic data, several mention techniques like NMR spectroscopy to characterize this compound, its derivatives, and related compounds. [, ]
Q7: Are there studies on this compound's material compatibility, stability, or catalytic properties?
A7: The provided research focuses primarily on the pharmacological and physiological effects of this compound, with limited information on material compatibility, stability outside biological contexts, or catalytic properties.
Q8: Are there studies on resistance mechanisms, cross-resistance, toxicology, and safety profiles of this compound?
A10: While the research highlights the potential for toxicity with high doses of this compound, specific information about resistance mechanisms, cross-resistance patterns, and detailed toxicological profiles are not extensively covered. [, , , , ]
Q9: What is known about drug delivery, biomarkers, and analytical methods for this compound?
A9: The research primarily focuses on understanding the fundamental mechanisms of this compound. Information on targeted drug delivery strategies, specific biomarkers for efficacy prediction or safety monitoring, and detailed descriptions of analytical techniques are not extensively discussed.
Q10: Are there studies on the environmental impact, dissolution/solubility, and quality control of this compound?
A10: The provided research concentrates on the pharmacological and physiological aspects of this compound. There is limited information about its environmental impact, dissolution and solubility profiles, and specific quality control measures related to its development and production.
Q11: Are there studies on the biocompatibility, biodegradability, alternatives, and substitutes for this compound?
A11: The research primarily focuses on the effects of this compound on cellular and tissue function. Information about its biocompatibility, biodegradability, and potential alternative compounds with similar or distinct mechanisms of action is not extensively discussed.
Q12: Are there cross-disciplinary applications and synergies for this compound research?
A12: While the research focuses mainly on cardiology and pharmacology, there are cross-disciplinary links to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.